Adenine, 7-oxide
Overview
Description
Adenine, 7-oxide is a derivative of adenine, a purine base that is a fundamental component of nucleic acids This compound is characterized by the presence of an oxygen atom at the seventh position of the adenine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenine, 7-oxide typically involves the oxidation of 3-benzyladenine. The process begins with the benzylation of adenine to form 3-benzyladenine. This intermediate is then subjected to oxidation using peroxycarboxylic acid, resulting in the formation of 3-benzyladenine 7-oxide. The final step involves nonreductive debenzylation to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production. The use of peroxycarboxylic acid and controlled reaction conditions ensures the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Adenine, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxygen functionality.
Substitution: Substitution reactions can occur at different positions on the adenine ring.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for oxidation reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction can yield adenine or other derivatives.
Substitution: Substitution reactions can produce a variety of adenine derivatives depending on the nucleophile used.
Scientific Research Applications
Adenine, 7-oxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential role in biological systems and its interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: this compound can be used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of adenine, 7-oxide involves its interaction with nucleic acids and proteins. The compound can form hydrogen bonds and other interactions with nucleotides, potentially influencing DNA and RNA structures. These interactions can modulate various biological pathways, including those involved in gene expression and cellular metabolism .
Comparison with Similar Compounds
Adenine: The parent compound, which lacks the oxygen atom at the seventh position.
Guanine: Another purine base with different functional groups.
Hypoxanthine: A purine derivative with a keto group at the sixth position.
Xanthine: A purine derivative with keto groups at the second and sixth positions
Uniqueness: Adenine, 7-oxide is unique due to the presence of the oxygen atom at the seventh position, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
7-oxido-7H-purin-7-ium-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWONVOJRGPLIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C[NH+]2[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-25-7 | |
Record name | Adenine, 7-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of adenine, 7-oxide challenging, and how did researchers overcome this?
A1: Directly oxidizing adenine to form this compound is inefficient due to the multiple reactive sites on the adenine molecule. Researchers successfully synthesized this compound by employing a protective group strategy. [, , ] This involved temporarily blocking specific positions on the adenine ring with a benzyl group, directing the oxidation to the desired 7-position. Following oxidation, the benzyl group was removed to yield the target compound. This approach highlights the importance of controlled modifications in organic synthesis. [, , ]
Q2: How was the structure of this compound and its synthetic intermediates confirmed?
A2: Researchers employed various analytical techniques to confirm the structure of this compound and the intermediates formed during its synthesis. These included:
- X-ray crystallography: This technique provided definitive evidence for the position of the oxygen atom on the adenine ring in both the final product and the 1-benzyladenine 7-oxide intermediate. [, ]
- Chemical Reactions: Reactions such as deamination and methylation were performed on the synthesized compounds. The products of these reactions were carefully analyzed, further supporting the assigned structures. []
- Spectroscopy: UV spectroscopy provided insights into the tautomeric equilibrium of this compound in solution, suggesting the presence of both the N(7)-oxide and N(7)-OH forms. []
Q3: What is the significance of developing a reliable synthesis for this compound?
A3: Having a reliable synthetic route for this compound allows for further investigation into its chemical properties and potential biological relevance. This opens doors to exploring its use as a building block for modified nucleic acids, a tool for studying enzymatic processes involving adenine, or even as a lead compound in drug discovery.
- Synthesis of adenine 7‐oxide from adenine: Utilization of a benzyl group as a control synthon at the 3‐position. ()
- Purines. LXVI. Adenine 7-Oxide: Its Synthesis, Chemical Properties, and X-ray Molecular Structure. ()
- Purines. LXVII. An Alternative Synthesis of Adenine 7-Oxide : N-Oxidation of the Adenine Ring Utilizing Blocking/Deblocking at the 1-Position. ()
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